molecular formula C23H22N2O3S B11547571 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

Cat. No.: B11547571
M. Wt: 406.5 g/mol
InChI Key: HTBVKWIUYLFPJS-UHFFFAOYSA-N
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Description

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate is a complex organic compound that belongs to the class of carbamothioates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate typically involves a multi-step process. The initial step often includes the formation of the carbamoyl intermediate through the reaction of 2,3-dimethylphenyl isocyanate with 4-aminophenol. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various carbamoyl or methoxyphenyl derivatives

Scientific Research Applications

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with similar functional groups but different structural arrangement.

    Entecavir related compound A: Shares some structural similarities but differs in its pharmacological properties.

Uniqueness

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate is unique due to its specific combination of carbamoyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)carbamothioate

InChI

InChI=1S/C23H22N2O3S/c1-15-5-4-6-21(16(15)2)25-22(26)17-7-11-20(12-8-17)28-23(29)24-18-9-13-19(27-3)14-10-18/h4-14H,1-3H3,(H,24,29)(H,25,26)

InChI Key

HTBVKWIUYLFPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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